molecular formula C27H25NO5 B5106071 N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide

N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide

Cat. No. B5106071
M. Wt: 443.5 g/mol
InChI Key: CXKKZFHOGHDFKI-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide, also known as DNAN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNAN belongs to the family of benzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis. In addition, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is implicated in cell growth and survival. Furthermore, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects in cells and animal models. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. In addition, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Furthermore, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Moreover, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been found to protect neurons from oxidative stress and inflammation in neurodegenerative disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide in scientific research is its high purity and stability, which allows for accurate and reproducible results. In addition, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide is relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one of the limitations of using N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide in lab experiments is its low solubility in water, which may require the use of organic solvents. Furthermore, the mechanism of action of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide is not fully understood, which may limit its therapeutic potential.

Future Directions

There are several future directions for the scientific research of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide. One of the potential applications of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide is in the treatment of cancer, where it may be used in combination with other anticancer agents to enhance their efficacy. Furthermore, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide may be investigated for its potential use in the treatment of metabolic disorders, such as obesity and metabolic syndrome. In addition, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide may be explored for its neuroprotective effects in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Moreover, further studies are needed to elucidate the mechanism of action of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide and its potential side effects in humans.
Conclusion
In conclusion, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide is a chemical compound that has potential therapeutic applications in various diseases. The compound has been extensively studied for its anticancer, antidiabetic, and neuroprotective properties. The mechanism of action of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide involves the modulation of various signaling pathways in cells. N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has several advantages and limitations for lab experiments, and there are several future directions for its scientific research. Further studies are needed to fully understand the potential of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide as a therapeutic agent.

Synthesis Methods

N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide is synthesized via a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of a base. The resulting intermediate is then reacted with 3-methoxybenzoyl chloride to yield N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide in high yield and purity. The synthesis method of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been optimized to produce large quantities of the compound for scientific research purposes.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been found to possess antidiabetic properties by regulating glucose metabolism and insulin secretion. Furthermore, N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-31-20-9-6-8-19(15-20)27(30)28-26(18-12-14-23(32-2)24(16-18)33-3)25-21-10-5-4-7-17(21)11-13-22(25)29/h4-16,26,29H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKKZFHOGHDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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